

Application Notes: Glycyl-L-alanine as a Substrate for Enzyme Activity Assays

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Compound of Interest

Compound Name: Glycyl-L-alanine

Cat. No.: B1332730

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Introduction

Glycyl-L-alanine, a simple dipeptide, serves as a valuable substrate for the activity assays of several proteases, most notably dipeptidyl peptidase IV (DPP4). DPP4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from various peptide hormones, including glucagon-like peptide-1 (GLP-1). Given that alanine, alongside proline, is a preferred residue at the penultimate (P1) position for DPP4 substrates, **Glycyl-L-alanine** provides a physiologically relevant tool for studying the enzyme's activity.[1][2][3][4] The development of inhibitors against DPP4 is a key therapeutic strategy for the management of type 2 diabetes.[3] Therefore, robust and reliable assays utilizing substrates like **Glycyl-L-alanine** are essential for basic research and drug discovery.

These application notes provide detailed protocols for both colorimetric and fluorometric enzyme activity assays using **Glycyl-L-alanine** as a substrate, enabling researchers to accurately measure the activity of DPP4 and other relevant peptidases.

Principle of the Assay

The enzymatic activity of dipeptidyl peptidases is determined by monitoring the hydrolysis of **Glycyl-L-alanine**. The enzyme cleaves the peptide bond between glycine and L-alanine, releasing the individual amino acids. The rate of this reaction is directly proportional to the enzyme's activity.

To facilitate detection, commercially available assays often utilize modified substrates where a chromogenic (e.g., p-nitroanilide, pNA) or fluorogenic (e.g., 7-amino-4-methylcoumarin, AMC) group is attached to the C-terminus of the dipeptide. Upon enzymatic cleavage, the free chromophore or fluorophore is released, leading to a measurable change in absorbance or fluorescence. For the purpose of these notes, we will focus on protocols adapted for such reporter-based assays, as they are the most common and sensitive methods.

Featured Enzymes

Glycyl-L-alanine is a substrate for several dipeptidyl peptidases, including:

- Dipeptidyl Peptidase IV (DPP4): A primary target in type 2 diabetes research. DPP4 exhibits a strong preference for substrates with proline or alanine at the P1 position.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Dipeptidyl Peptidase 8 (DPP8) and 9 (DPP9): Intracellular enzymes with similar substrate specificities to DPP4.

Quantitative Data

While specific kinetic parameters for the unmodified **Glycyl-L-alanine** are not readily available in published literature, extensive data exists for the commonly used modified substrates. The following tables summarize the kinetic constants for DPP4 with these substrates. This data is crucial for designing experiments and interpreting results.

Table 1: Kinetic Parameters for Human DPP4 with Various Substrates

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Source
Gly-Pro-pNA	200	-	-	[5]
Ala-Pro-AFC	-	-	5.2 x 10 ⁶	[6]
Gly-Pro-AMC	50	-	-	[7]

Note: Data for various homologous enzymes and different assay conditions exist. The values presented here are for human DPP4 under specific assay conditions and should be used as a reference.

Experimental Protocols

Protocol 1: Colorimetric Assay for DPP4 Activity

This protocol is adapted for a 96-well plate format and utilizes a p-nitroanilide (pNA) conjugated substrate.

Materials:

- Recombinant human DPP4 enzyme
- Gly-Pro-pNA (or similar pNA-conjugated substrate)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl
- DPP4 Inhibitor (e.g., Sitagliptin) for control experiments
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Reagent Preparation:
 - Prepare the Assay Buffer and store it at 4°C.
 - Prepare a stock solution of the pNA substrate in DMSO. Further dilute to the desired working concentration in Assay Buffer just before use.
 - Reconstitute and dilute the DPP4 enzyme in Assay Buffer to the desired concentration. Keep the enzyme on ice.
- Assay Setup:
 - Add 50 µL of Assay Buffer to all wells.
 - For inhibitor control wells, add 10 µL of the DPP4 inhibitor. For other wells, add 10 µL of Assay Buffer.

- Add 20 μL of the diluted DPP4 enzyme solution to the sample and inhibitor control wells.
- Add 20 μL of Assay Buffer to the blank wells (no enzyme).
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 20 μL of the substrate solution to all wells.
 - Incubate the plate at 37°C.
 - Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30 minutes) in a kinetic mode.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the kinetic curve.
 - Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline ($8,800 \text{ M}^{-1}\text{cm}^{-1}$ at 405 nm).

Protocol 2: Fluorometric Assay for DPP4 Activity

This protocol offers higher sensitivity and is suitable for high-throughput screening. It utilizes an aminomethylcoumarin (AMC) conjugated substrate.

Materials:

- Recombinant human DPP4 enzyme
- Gly-Pro-AMC (or similar AMC-conjugated substrate)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl
- DPP4 Inhibitor (e.g., Sitagliptin)
- 96-well black microplate

- Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

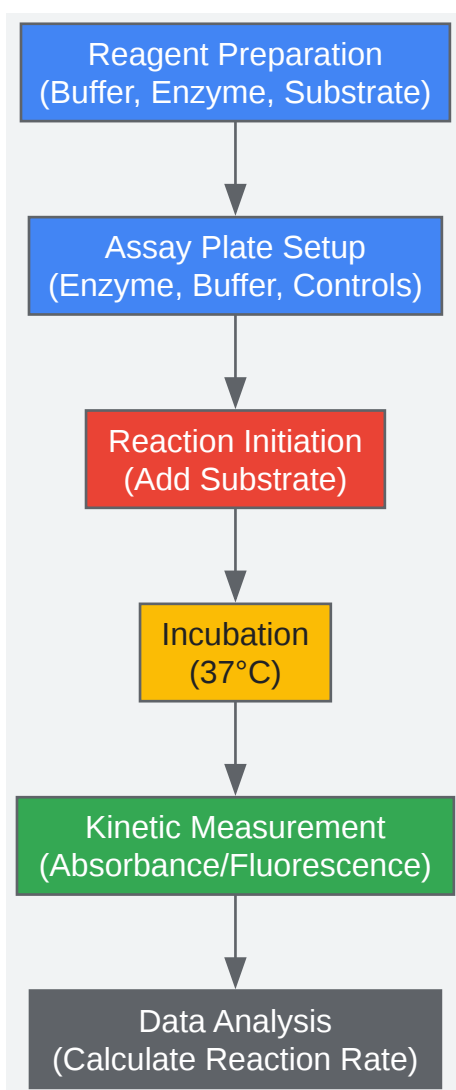
- Reagent Preparation:
 - Prepare reagents as described in the colorimetric assay protocol, substituting the pNA substrate with the AMC substrate.
- Assay Setup:
 - Add 50 μ L of Assay Buffer to all wells.
 - Add 10 μ L of inhibitor or Assay Buffer to the respective wells.
 - Add 20 μ L of the diluted DPP4 enzyme solution to the sample and inhibitor control wells.
 - Add 20 μ L of Assay Buffer to the blank wells.
- Reaction Initiation and Measurement:
 - Start the reaction by adding 20 μ L of the AMC substrate solution to all wells.
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence intensity at multiple time points in a kinetic mode.
- Data Analysis:
 - Subtract the fluorescence of the blank wells from all other readings.
 - Determine the rate of reaction (Δ RFU/min) from the linear portion of the curve.
 - A standard curve using free AMC can be prepared to convert the RFU values to the amount of product formed.

Visualizations



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Enzymatic hydrolysis of **Glycyl-L-alanine** by DPP4.



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General workflow for a DPP4 enzyme activity assay.

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